molecular formula C6H9N3O B13156496 1-(Propan-2-yl)-1H-1,2,3-triazole-5-carbaldehyde

1-(Propan-2-yl)-1H-1,2,3-triazole-5-carbaldehyde

Cat. No.: B13156496
M. Wt: 139.16 g/mol
InChI Key: AZNFTHFTZCGQML-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)-1H-1,2,3-triazole-5-carbaldehyde is a heterocyclic organic compound that features a triazole ring substituted with a propan-2-yl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Propan-2-yl)-1H-1,2,3-triazole-5-carbaldehyde typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring. The aldehyde group can be introduced through subsequent oxidation reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions followed by purification processes such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Propan-2-yl)-1H-1,2,3-triazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

    Oxidation: 1-(Propan-2-yl)-1H-1,2,3-triazole-5-carboxylic acid.

    Reduction: 1-(Propan-2-yl)-1H-1,2,3-triazole-5-methanol.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(Propan-2-yl)-1H-1,2,3-triazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The aldehyde group can also participate in covalent bonding with nucleophilic residues in proteins, further influencing biological pathways .

Comparison with Similar Compounds

Uniqueness: 1-(Propan-2-yl)-1H-1,2,3-triazole-5-carbaldehyde is unique due to its combination of a triazole ring and an aldehyde group, which imparts distinct reactivity and potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

3-propan-2-yltriazole-4-carbaldehyde

InChI

InChI=1S/C6H9N3O/c1-5(2)9-6(4-10)3-7-8-9/h3-5H,1-2H3

InChI Key

AZNFTHFTZCGQML-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CN=N1)C=O

Origin of Product

United States

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